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Thalianol

Structural Biology Metabolomics Natural Product Chemistry

Thalianol is a specialized tricyclic triterpenoid secondary metabolite identified in Arabidopsis thaliana roots. Its biosynthesis is initiated by the oxidosqualene cyclase Thalianol Synthase (THAS), encoded by the THAS1 gene (AT5G48010).

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B1263613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalianol
Synonymsthalianol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)CCC=C(C)C)C1(CCC2=C1CCC3C2(CCC(C3(C)C)O)C)C
InChIInChI=1S/C30H50O/c1-21(2)11-9-12-22(3)13-10-14-23(4)29(7)19-17-25-24(29)15-16-26-28(5,6)27(31)18-20-30(25,26)8/h11,13,23,26-27,31H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,26+,27+,29-,30-/m1/s1
InChIKeyDGAGPZOBTQYNRE-VMSIWEJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalianol Supplier Guide: Sourcing the Unique Tricyclic Triterpenoid from Arabidopsis for Plant Metabolic and Biosynthetic Gene Cluster Research


Thalianol is a specialized tricyclic triterpenoid secondary metabolite identified in Arabidopsis thaliana roots [1]. Its biosynthesis is initiated by the oxidosqualene cyclase Thalianol Synthase (THAS), encoded by the THAS1 gene (AT5G48010) [2]. The compound is part of a small operon-like biosynthetic gene cluster that includes genes for its subsequent hydroxylation and further modification [3]. This clustered genomic organization is a hallmark of certain plant defense compounds, and the thalianol pathway serves as a key model system for investigating the evolution and function of such metabolic gene clusters in plants [4].

Compound class Tricyclic triterpenoid from Arabidopsis thaliana roots
Key utility Model system for plant metabolic gene cluster evolution and function
Biosynthetic context THAS1-driven pathway with dedicated P450 modifications

Thalianol for Functional Studies: Why a General Triterpenoid Standard Is Not a Suitable Substitute


Substituting thalianol with a common triterpenoid standard like lupeol or β-amyrin is scientifically invalid for functional studies in Arabidopsis and related systems. Thalianol's specific tricyclic scaffold distinguishes it from the more common pentacyclic (e.g., lupeol, β-amyrin) and tetracyclic (e.g., cycloartenol) triterpenes [1]. Its production is orchestrated by a unique, compact biosynthetic gene cluster [2] that exhibits a distinct pattern of intraspecies structural diversity compared to other clusters like marneral or arabidiol/baruol [3]. These structural, genetic, and regulatory differences mean that using a generic analog will not accurately recapitulate the compound's specific role in root development modulation, its interaction with the phytohormonal network, or its effects on the root microbiome [4].

Scaffold
Tricyclic (thalianol)
Pentacyclic (lupeol, β-amyrin) or tetracyclic (cycloartenol)
Core topology dictates downstream modification and target interaction; class-level structural difference may shift SAR interpretation.
Genetic architecture
Operon-like cluster with high intraspecies diversity
Marneral cluster is fixed, other clusters show different variability
Genomic context and regulatory dynamics may not transfer between clusters; functional conclusions drawn from marneral may not apply.
Regulatory response
Berberine causes thalianol precursor accumulation via THAH inhibition
Marneral pathway response is less resolved; other triterpenes lack comparable chemical-genetic data
Using a generic standard cannot reproduce this pathway-specific pharmacological readout; may require validation for each analog.

Thalianol Technical Datasheet: Quantitative Differentiation and Comparative Performance Data


Thalianol's Unusual Tricyclic Scaffold vs. Common Pentacyclic and Tetracyclic Triterpenes

Thalianol possesses an unusual tricyclic structure, which differentiates it from the more typical pentacyclic (e.g., lupeol) and tetracyclic (e.g., cycloartenol) plant triterpenes [1]. This structural distinction is a class-level property. Its close Arabidopsis analog, marneral, is monocyclic, representing another atypical scaffold [1].

Scaffold topology
Class-level
Tricyclic vs. pentacyclic (lupeol), tetracyclic (cycloartenol), monocyclic (marneral)
Structural-context review; scaffold differences may influence physicochemical profile.
Qualitative inference based on class-level structural determination.
Structural Biology Metabolomics Natural Product Chemistry

Genetic Architecture: Thalianol Cluster Structural Diversity vs. Marneral Cluster Fixation in Arabidopsis Populations

Analysis of over 1,000 Arabidopsis thaliana accessions revealed that the thalianol biosynthetic gene cluster displays substantial intraspecies structural diversity [1]. The compact version of the cluster is predominant and more conserved than the noncontiguous version [1]. This contrasts sharply with the marneral gene cluster, which shows little variation and is fixed in the population [1].

Cluster diversity
Head-to-head
Thalianol cluster: substantial intraspecies structural variation. Marneral cluster: fixed, little variation.
Genomic organization comparison; thalianol cluster offers a dynamic model for plant adaptation studies.
Population genomics across >1,000 Arabidopsis accessions.
Genomics Evolutionary Biology Metabolic Engineering

Heterologous Expression: THAS1 Fails to Produce Thalianol in Bacterial Hosts Unlike Lupeol and Marneral Synthases

In a comparative study, THAS1 (thalianol synthase) expression in the bacterial hosts Rhodobacter capsulatus and Synechocystis sp. PCC 6803 did not lead to detectable cyclic product formation [1]. In contrast, LUP1 (lupeol synthase) produced lupeol in both hosts, and MRN1 (marneral synthase) produced marnerol and hydroxymarnerol in Synechocystis [1].

Heterologous expression
Head-to-head
THAS1: no cyclic product in R. capsulatus or Synechocystis. LUP1: lupeol in both hosts; MRN1: marnerol in Synechocystis.
Platform-dependent outcome; established bacterial hosts may require optimization for thalianol synthesis.
LC-MS analysis of heterologous cultures.
Synthetic Biology Metabolic Engineering Heterologous Expression

Regulation: Berberine Differentially Affects Thalianol and Marneral Pathway Gene Expression

The herbicidal alkaloid berberine represses the expression of both the thalianol and marneral gene clusters in Arabidopsis roots [1]. However, RT-PCR and GC-MS analysis revealed that berberine treatment specifically inhibits the thalianol hydroxylase (THAH) enzyme in the thalianol biosynthetic network, leading to an accumulation of the thalianol precursor, while its effect on the marneral pathway is less mechanistically resolved [1]. This indicates a differential sensitivity of the two pathways' enzymatic steps to the same external stimulus.

Berberine response
Reported
Thalianol pathway: specific THAH inhibition leads to precursor accumulation. Marneral pathway: gene repression without identified enzyme target.
Differential chemical-genetic sensitivity; supports pathway-selective pharmacological dissection.
Arabidopsis root treatment; RT-PCR and GC-MS.
Transcriptomics Chemical Genetics Plant Physiology

Root Growth Modulation: Thalianol Pathway Perturbation Alters Root Development in a Phytohormone-Dependent Manner

Genetic and chemical modulation of the thalianol pathway demonstrates its role in root growth. Overexpression of THAS1 leads to a dwarfed aerial phenotype but an increase in root length in Arabidopsis [1]. Conversely, loss-of-function of the thalianol acyltransferase 2 (THAA2) gene or treatment with berberine, which represses the thalianol cluster, inhibits root growth [2][3]. This function is linked to the modulation of phytohormone signaling, particularly involving jasmonate (JA) and potentially other cues [2]. In contrast, the arabidiol/baruol cluster's structural diversity is associated with altered root growth dynamics and climatic adaptation, but its specific developmental role is distinct from that of the thalianol pathway [4].

Root growth modulation
Context-dependent
Thalianol pathway: overexpression increases root length; loss-of-function inhibits growth. Arabidiol/baruol pathway: different growth dynamics linked to climatic adaptation.
Functional endpoint context; root growth readout is pathway-specific and JA-signaling dependent.
Cross-study comparison; exact conditions may vary.
Plant Development Phytohormone Signaling Chemical Genetics

Metabolic Fate: Thalianol Undergoes P450-Mediated Oxidation Distinct from the Arabidiol Degradation Pathway

The downstream metabolic processing of thalianol involves specific P450 enzymes from its own gene cluster (CYP708A2/THAH and CYP705A5/THAD) that carry out hydroxylation and desaturation, yielding thalian-diol and desaturated thalian-diol [1][2]. This is distinct from the metabolic fate of arabidiol, which undergoes a degradation reaction in Arabidopsis roots [3]. While the P450s for both thalianol and arabidiol have been functionally characterized in yeast, the resulting product profiles and the encoded enzymatic activities are different and compound-specific [4].

Metabolic fate
Context-dependent
Thalianol: hydroxylation by CYP708A2 (THAH), desaturation by CYP705A5 (THAD). Arabidiol: degradation reaction via different P450s.
Downstream pathway divergence; thalianol derivatives may have distinct properties requiring separate characterization.
In planta mutant analysis and yeast heterologous expression.
Enzymology Metabolomics Natural Product Biosynthesis

Thalianol Research Applications: Key Scenarios for Utilizing This Differentiated Arabidopsis Triterpenoid


As a Model Compound in Plant Metabolic Gene Cluster Evolution and Function Studies

The thalianol biosynthetic gene cluster serves as a premier model for investigating the evolution, regulation, and function of operon-like gene clusters in plants [1]. Its compact and predominant form in Arabidopsis populations, coupled with its substantial intraspecies diversity compared to the fixed marneral cluster, provides a unique comparative framework for understanding the selective pressures and genomic mechanisms driving cluster formation and maintenance [2]. Studies of the thalianol cluster inform broader principles of specialized metabolism, genome plasticity, and plant adaptation.

As a Specific Effector in Arabidopsis Root Developmental and Microbiome Interaction Assays

The thalianol pathway is directly implicated in modulating Arabidopsis root growth and interaction with the environment, likely through crosstalk with phytohormone signaling, particularly jasmonate [1][2]. Genetic tools (e.g., THAS1 overexpression or thas mutants) allow for precise manipulation of pathway flux to observe resultant phenotypes. Furthermore, the pathway's specific effect on root microbiota composition, as shown by the enrichment of specific bacterial strains in mutants , makes thalianol and its derivatives key tools for dissecting the chemical dialogue between plant roots and the rhizosphere.

As a Target for Investigating Herbicide and Chemical Genetic Mechanisms in Arabidopsis

The thalianol pathway has been identified as a specific molecular target of the herbicidal alkaloid berberine [1]. The observation that berberine treatment leads to the specific accumulation of the thalianol precursor by inhibiting the enzyme THAH provides a clear, pathway-specific biochemical readout [1]. This positions the thalianol pathway as a valuable system for chemical genetic screens aimed at identifying novel herbicidal compounds or understanding the mode of action of existing ones in a model plant species.

As a Challenging and Informative Target for Heterologous Production Platform Development

The failure of THAS1 to produce detectable thalianol in standard bacterial hosts like Rhodobacter capsulatus and Synechocystis, while other triterpene synthases (LUP1, MRN1) are functional, highlights unique biochemical or host-compatibility requirements for its production [1]. This makes thalianol an informative test case for synthetic biology and metabolic engineering efforts aimed at developing novel chassis organisms or optimizing production conditions for challenging plant-specialized metabolites. Overcoming this production bottleneck could unlock access to larger quantities of this rare compound for further study.

Application
Selection Property
Validation Focus
Metabolic gene cluster evolution studies
Intraspecies cluster structural diversity and conservation
Genomic organization comparison with marneral and other clusters
Root developmental and microbiome interaction assays
Pathway-dependent root growth phenotype and JA signaling link
Root elongation and microbiota composition endpoints
Herbicide/chemical genetic mechanism studies
Pathway-selective response to berberine (THAH inhibition)
Precursor accumulation readout and chemical-genetic profiling
Heterologous production platform development
Host-compatibility constraints for tricyclic triterpene biosynthesis
Cyclic product detection in bacterial chassis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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